molecular formula C12H10ClF3O5 B12705924 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- CAS No. 142689-04-1

1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-

Cat. No.: B12705924
CAS No.: 142689-04-1
M. Wt: 326.65 g/mol
InChI Key: QUPKMBKINJJUIW-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- is a complex organic compound belonging to the class of benzopyrans. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with various functional groups such as chloro, hydroxy, methyl, and trifluoromethyl groups.

Preparation Methods

The synthesis of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to introduce the desired functional groups. . Industrial production methods often involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to other similar compounds, 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- stands out due to its unique combination of functional groups. Similar compounds include:

  • 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
  • 4-hydroxy-2-quinolones
  • Indole derivatives These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

CAS No.

142689-04-1

Molecular Formula

C12H10ClF3O5

Molecular Weight

326.65 g/mol

IUPAC Name

5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid

InChI

InChI=1S/C12H10ClF3O5/c1-3-7(12(14,15)16)5-4(2-21-3)9(17)6(11(19)20)10(18)8(5)13/h3,7,17-18H,2H2,1H3,(H,19,20)

InChI Key

QUPKMBKINJJUIW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(CO1)C(=C(C(=C2Cl)O)C(=O)O)O)C(F)(F)F

Origin of Product

United States

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